

Spectroscopic Profile of 2,2'-Dibromobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dibromobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,2'-Dibromobiphenyl** (CAS No. 13029-09-9), a halogenated aromatic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2,2'-Dibromobiphenyl**.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (400 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.66-7.68	m	2H	Ar-H
7.38-7.40	m	2H	Ar-H
7.23-7.29	m	4H	Ar-H

^{13}C NMR (100 MHz, CDCl_3)

Note: Experimentally derived peak list is not readily available in the public domain. Predicted chemical shifts based on computational models are provided below.

Predicted Chemical Shift (δ) ppm	Assignment
140.5	C-C (ipso)
133.5	C-H
131.0	C-H
129.5	C-H
127.5	C-H
123.0	C-Br (ipso)

Infrared (IR) Spectroscopy Data

FTIR (KBr Pellet)[2]

Wavenumber (cm^{-1})	Intensity	Assignment
~3060	Weak	Aromatic C-H Stretch
~1580	Medium	Aromatic C=C Stretch
~1450	Strong	Aromatic C=C Stretch
~1020	Strong	C-H in-plane bend
~750	Strong	C-H out-of-plane bend / C-Br Stretch

Mass Spectrometry (MS) Data

GC-MS (Electron Ionization)[2]

m/z	Relative Intensity (%)	Proposed Fragment
312	~50%	$[M+2]^{+\cdot}$ ($C_{12}H_8^{81}Br_2$)
310	~100%	$[M]^{+\cdot}$ ($C_{12}H_8^{79}Br^{81}Br$)
308	~50%	$[M-2]^{+\cdot}$ ($C_{12}H_8^{79}Br_2$)
231	High	$[M-Br]^+$
152	High	$[M-2Br]^{+\cdot}$ (Biphenylene)
76	Medium	$[C_6H_4]^+$

Experimental Protocols

The data presented in this guide are based on the following general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,2'-Dibromobiphenyl** was prepared by dissolving the sample in deuterated chloroform ($CDCl_3$). The 1H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid **2,2'-Dibromobiphenyl** sample was finely ground and mixed with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet. The FTIR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.^[2]

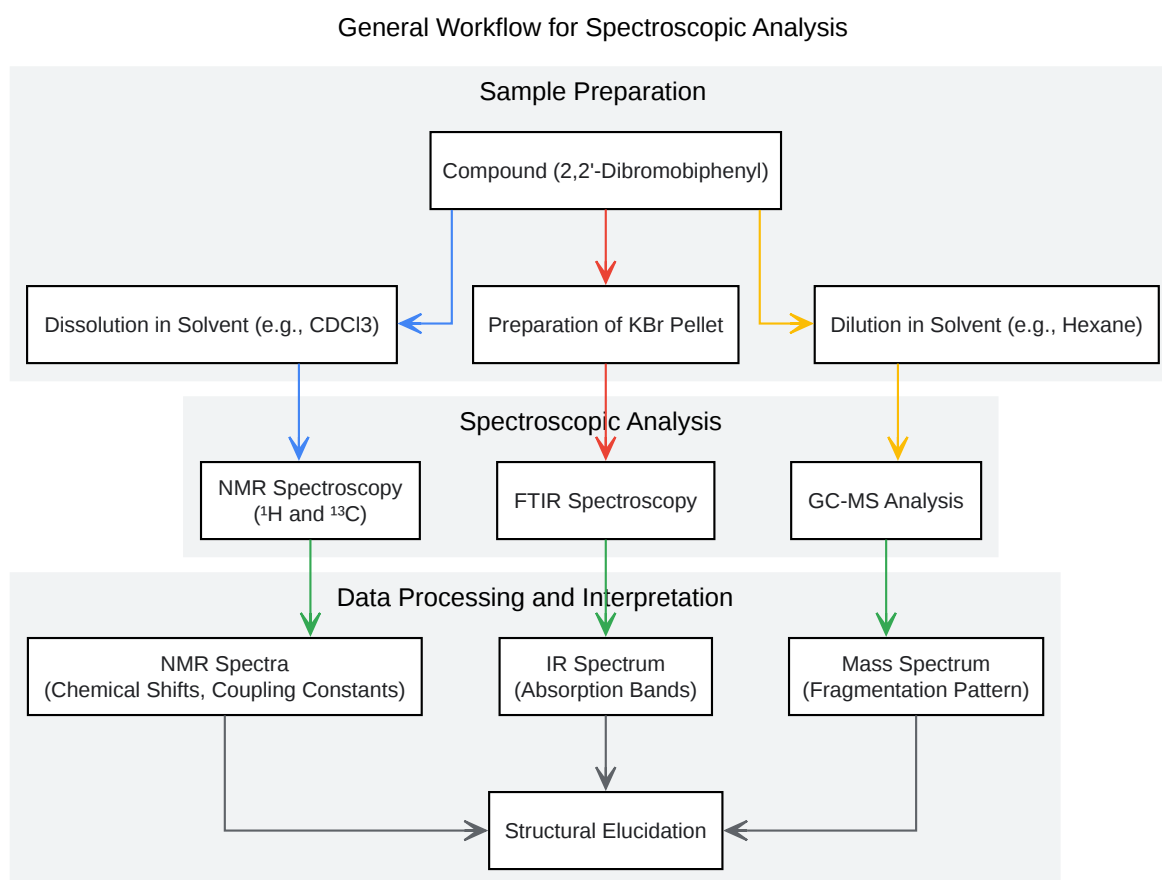
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **2,2'-Dibromobiphenyl** in a suitable solvent (e.g., hexane or dichloromethane) was injected into a gas chromatograph equipped with a mass spectrometer detector. The separation was performed on a capillary column suitable for nonpolar compounds. The mass spectrometer was operated in electron ionization (EI) mode.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2'-Dibromobiphenyl**.



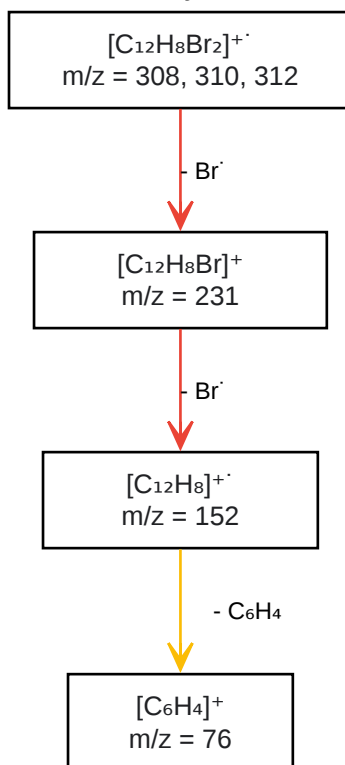
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of **2,2'-Dibromobiphenyl** in an electron ionization mass spectrometer follows characteristic pathways, as illustrated below.

Key Fragmentation Pathways of 2,2'-Dibromobiphenyl



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Caption: Key fragmentation pathways of **2,2'-Dibromobiphenyl**.

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References

- 1. NP-MRD: ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (NP0000022) [np-mrd.org]
- 2. 2,2'-Dibromobiphenyl | C₁₂H₈Br₂ | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

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